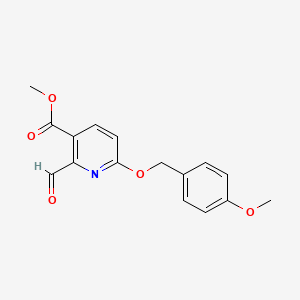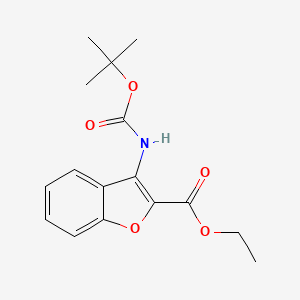
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole-3-carboxylic acid with 2-bromoethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-amino-1-(2-aminoethyl)-1H-pyrazole-3-carboxylate.
Substitution: 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
科学的研究の応用
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, making it less versatile in forming hydrogen bonds.
Methyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, reducing its potential interactions with biological targets.
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the hydroxyethyl and ester groups, which enhance its solubility, reactivity, and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
methyl 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)6-5(8)4-10(9-6)2-3-11/h4,11H,2-3,8H2,1H3 |
InChIキー |
FGOXICGBGWAJES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN(C=C1N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-4-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B11789417.png)
![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)


![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)


![Methyl 2-(3,4-diethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789445.png)





![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
